molecular formula C12H11N B1307579 3-(2-Methylphenyl)pyridine CAS No. 90395-49-6

3-(2-Methylphenyl)pyridine

Cat. No.: B1307579
CAS No.: 90395-49-6
M. Wt: 169.22 g/mol
InChI Key: RWQQGQLBQBGMTO-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N It consists of a pyridine ring substituted with a 2-methylphenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methylphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a 2-methylphenylboronic acid with a 3-bromopyridine under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processing. This method allows for the superheating of solvents above their boiling points, enabling reactions to occur at elevated temperatures that are not feasible in batch processes . This approach can enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or sulfonylated pyridine derivatives.

Scientific Research Applications

3-(2-Methylphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: In the material science field, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

3-(2-Methylphenyl)pyridine can be compared with other similar compounds, such as:

    3-Phenylpyridine: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

    2-Methyl-3-phenylpyridine: The position of the methyl group is different, leading to variations in steric and electronic effects.

    3-(2-Chlorophenyl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQQGQLBQBGMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399708
Record name 3-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90395-49-6
Record name 3-(2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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